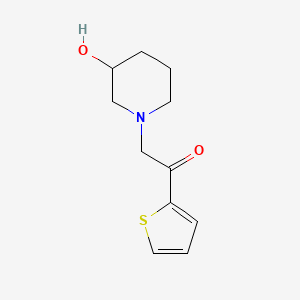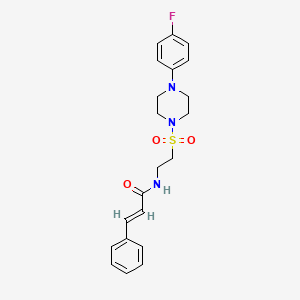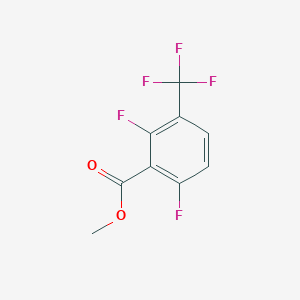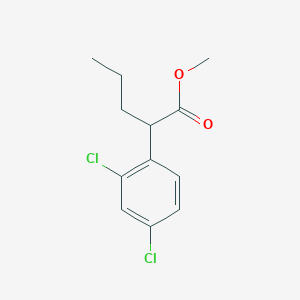
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H22ClF3N2O2 and its molecular weight is 378.82. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Research
This compound has shown promise in antiviral research due to its structural similarity to indole derivatives, which have been reported to exhibit significant antiviral activities . The presence of a piperazine ring, often found in antiviral drugs, suggests potential efficacy against RNA and DNA viruses.
Anti-inflammatory Studies
The cyclopropyl group in the compound’s structure could be associated with anti-inflammatory properties. Indole derivatives, which share some structural similarities, are known to possess anti-inflammatory activities, indicating potential applications in this area .
Anticancer Investigations
Compounds with trifluoromethyl groups, like the one , are often explored for their anticancer properties. The indole scaffold, present in many synthetic drug molecules, has shown high affinity to multiple receptors, which is crucial in developing new anticancer derivatives .
Anti-HIV Potential
The compound’s molecular framework is conducive to modification, which could lead to the development of potent anti-HIV medications. Indole derivatives have been used in the synthesis of anti-HIV agents, suggesting a pathway for research with this compound .
Antioxidant Applications
The hydroxyethyl component of the compound may contribute to antioxidant properties. Indole derivatives have been recognized for their antioxidant activities, which could be a promising research avenue for this compound .
Antimicrobial Efficacy
Given the broad-spectrum biological activities of indole derivatives, including antimicrobial effects, this compound could be synthesized into various scaffolds to screen for antimicrobial activities .
Antitubercular Activity
The structural complexity of the compound, with its multiple functional groups, makes it a candidate for antitubercular activity screening. Similar compounds have been explored for their potential against tuberculosis .
Antidiabetic Research
The compound’s potential to be modified into various derivatives could extend to antidiabetic applications. Indole derivatives have been investigated for their antidiabetic activities, which could be relevant for this compound as well .
Propiedades
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2.ClH/c18-17(19,20)14-4-2-1-3-13(14)16(24)22-9-7-21(8-10-22)11-15(23)12-5-6-12;/h1-4,12,15,23H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRINKZHWDAGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)




![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)

![4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2990728.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2990732.png)
![Methyl 4-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2990733.png)